(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride
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Overview
Description
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using methyl iodide or a similar alkylating agent to introduce the 1-methyl group.
Chiral Amine Introduction: The chiral amine moiety is introduced through a nucleophilic substitution reaction, where a suitable chiral amine reacts with the benzimidazole derivative.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine group in the benzimidazole ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethanamine moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Benzimidazole amines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in pharmacology.
Medicine
Drug Development: The compound’s structure suggests potential use in developing drugs for various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Cosmetics: It can be used in formulations for skincare products due to its potential biological activity.
Mechanism of Action
The mechanism of action of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride: Lacks the 1-methyl group.
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of the 1-methyl group and the chiral amine moiety in (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride distinguishes it from similar compounds. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12;/h2-10,13H,11,17H2,1H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEOWVJPOCJHGH-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1[C@H](CC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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